

A Researcher's Guide to Commercially Available Adipsin Antibodies: A Cross-Reactivity Assessment

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Compound of Interest

Compound Name: *Adipsin*

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For researchers, scientists, and drug development professionals, the selection of a specific and sensitive antibody is paramount for accurate and reproducible results. This guide provides a comparative assessment of commercially available antibodies targeting Adipsin, also known as Complement Factor D, with a focus on their potential cross-reactivity across different species.

Adipsin, a serine protease primarily secreted by adipocytes, plays a crucial role in the alternative complement pathway and has been implicated in various physiological and pathological processes, including immune response and metabolic diseases. Given its significance, the availability of reliable antibodies is essential for its study. This guide summarizes key information from various suppliers and provides detailed experimental protocols to empower researchers to validate antibody performance for their specific applications.

Understanding Adipsin and Potential Cross-Reactivity

Adipsin is also known as Complement Factor D (CFD), and these names are often used interchangeably in product descriptions.^{[1][2][3]} When selecting an Adipsin antibody, it is critical to consider its cross-reactivity, especially when working with samples from different species. The degree of amino acid sequence homology between Adipsin orthologs can predict the

likelihood of an antibody recognizing the protein in a species other than the one it was raised against.

To illustrate this, a sequence alignment of Human (P00746), Mouse (P03953), and Rat (P32038) Adipsin was performed. The alignment reveals a high degree of conservation between mouse and rat sequences, while the human sequence shows more divergence. This suggests that antibodies generated against mouse or rat Adipsin may have a higher probability of cross-reacting with each other, while their cross-reactivity with human Adipsin might be lower.

Comparison of Commercially Available Adipsin Antibodies

The following tables summarize the specifications of several commercially available Adipsin antibodies. This information has been compiled from manufacturer datasheets and should be used as a starting point for antibody selection. Independent validation in the researcher's own experimental setup is always recommended.

Table 1: General Characteristics of Selected Adipsin Antibodies

Supplier	Product Name/ID	Host	Type	Immunogen	Reported Reactivity	Validated Applications
Thermo Fisher Scientific	Factor D/Adipsin Polyclonal Antibody (BS-13130R)	Rabbit	Polyclonal	Synthetic peptide (human Factor D/Adipsin, aa 21-120)	Human, Mouse	WB, IHC(P), IHC(F), ICC/IF, ELISA[4]
Santa Cruz Biotechnology	Adipsin (D10/4) (sc-47683)	Mouse	Monoclonal	Purified human complement protein factor D	Human	WB, IP, IF, IHC(P)[5]
antibodies-online	anti-Adipsin Antibody (ABIN5692793)	Rabbit	Polyclonal	E. coli-derived rat Factor D recombinant protein	Mouse, Rat	WB, IHC, ELISA[6]
Novus Biologicals	Complement Factor D/Adipsin Antibody (I8/1) (NBP1-05121)	Mouse	Monoclonal	Not Specified	Human	WB, ELISA[7]
United States Biological	Adipsin, Human, Rabbit Anti-	Rabbit	Polyclonal	Synthetic peptide (human Adipsin, N-Terminus)	Human	ELISA, WB (predicted) [3]

Table 2: Reported Cross-Reactivity and Dilution Recommendations

Supplier	Product Name/ID	Known Cross-Reactivity	Recommended Dilutions
Thermo Fisher Scientific	Factor D/Adipsin Polyclonal Antibody (BS-13130R)	Reacts with Human and Mouse.[4]	WB: 1:300-1:1,000, IHC(P): 1:200, IHC(F): 1:100-1:500, ICC/IF: 1:100-1:500, ELISA: 1:500-1:1,000[4]
Santa Cruz Biotechnology	Adipsin (D10/4) (sc-47683)	Reacts with Human.[5]	WB: 1:200-1:1,000, IP: 1-2 µg per 100-500 µg of total protein, IF: 1:50-1:500, IHC(P): 1:50-1:500[5]
antibodies-online	anti-Adipsin Antibody (ABIN5692793)	Reacts with Mouse and Rat.[6]	WB: 0.1-0.5 µg/mL, IHC(P): 0.5-1 µg/mL[6]
Novus Biologicals	Complement Factor D/Adipsin Antibody (I8/1) (NBP1-05121)	Reacts with Human.[7]	WB: 1:100-1:2000, ELISA: 1:1000[7]
United States Biological	Adipsin, Human, Rabbit Anti-	Species Sequence Homology: chimp: 95%, bovine: 80%, porcine: 78%, rat: 0%, mouse: 63%.[3]	WB: 1:1000-1:5000, ELISA: 1:10,000-1:50,000[3]

Experimental Protocols for Cross-Reactivity Assessment

To rigorously assess the cross-reactivity of a chosen Adipsin antibody, we recommend performing the following key experiments.

Western Blotting

Western blotting is a fundamental technique to determine if an antibody recognizes the target protein at the correct molecular weight and to assess its specificity.

Protocol:

- **Sample Preparation:** Prepare protein lysates from cells or tissues of the species of interest (e.g., human, mouse, rat). Determine protein concentration using a standard assay (e.g., BCA).
- **SDS-PAGE:** Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Include a lane with a protein ladder.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- **Primary Antibody Incubation:** Incubate the membrane with the Adipsin antibody at the recommended dilution overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A specific antibody should show a single band at the expected molecular weight of Adipsin (~25-28 kDa). The presence of bands in lanes with lysates from different species indicates cross-reactivity.



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Fig. 1: Western Blot Experimental Workflow

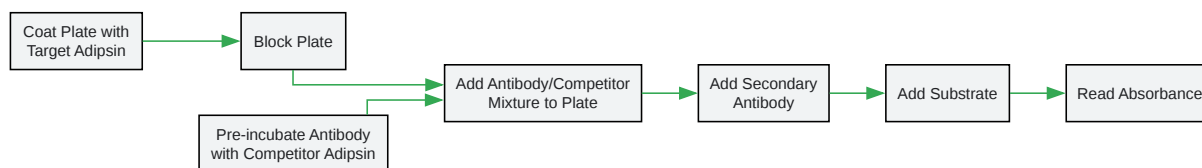
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the extent of cross-reactivity by measuring the antibody's binding to purified Adipsin from different species. A competition ELISA is particularly useful for this purpose.

Protocol (Competition ELISA):

- Coating: Coat a 96-well plate with purified Adipsin protein from the target species (e.g., human Adipsin) and incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Competition: In a separate plate, pre-incubate the Adipsin antibody with increasing concentrations of purified Adipsin from the species being tested for cross-reactivity (e.g., mouse or rat Adipsin).
- Incubation: Add the antibody/competitor protein mixtures to the coated plate and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Substrate Addition: Add a TMB substrate and incubate until a color develops.
- Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Measurement: Read the absorbance at 450 nm using a microplate reader.

Expected Outcome: If the antibody cross-reacts with the competitor Adipsin, there will be a dose-dependent decrease in the signal as the concentration of the competitor protein increases.



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Fig. 2: Competition ELISA Workflow

Immunohistochemistry (IHC)

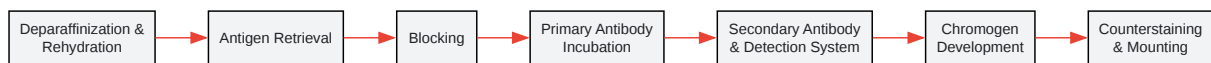
IHC allows for the assessment of antibody specificity and cross-reactivity in the context of tissue architecture.

Protocol (Paraffin-Embedded Sections):

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with the Adipsin antibody at the recommended dilution overnight at 4°C.
- **Washing:** Wash the sections three times with PBS.
- **Secondary Antibody Incubation:** Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

- Washing: Repeat the washing step.
- Detection: Visualize the signal with a chromogen such as DAB.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

Expected Outcome: Specific staining should be observed in cell types known to express Adipsin (e.g., adipocytes). Comparing staining patterns on tissues from different species will reveal the extent of cross-reactivity. The absence of staining in negative control tissues or when the primary antibody is omitted confirms specificity.

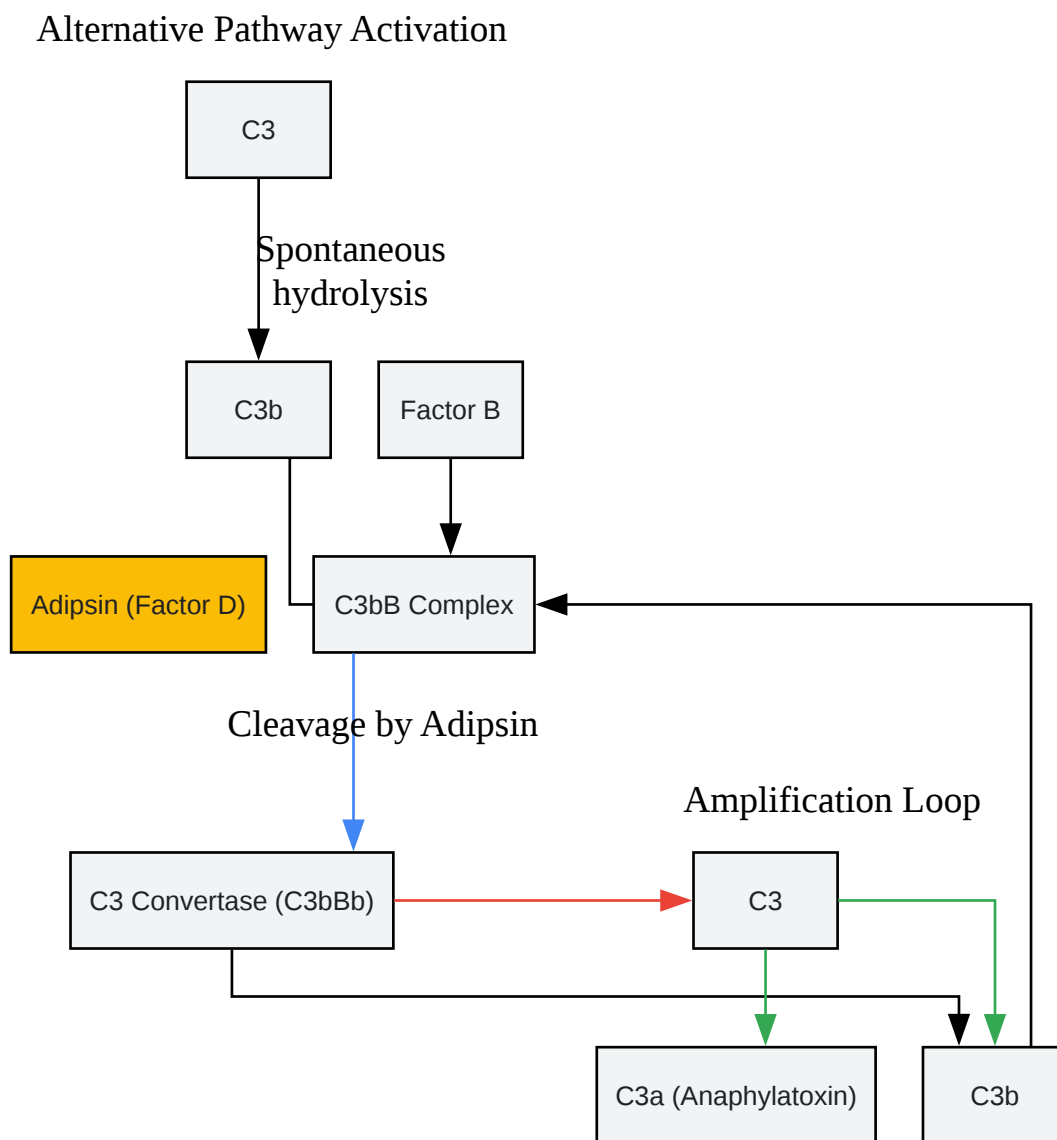


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Fig. 3: Immunohistochemistry Workflow

Adipsin Signaling Pathway

Adipsin is a key enzyme in the alternative complement pathway. Understanding this pathway is crucial for interpreting experimental results.



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Fig. 4: Role of Adipsin in the Alternative Complement Pathway

Conclusion

The selection of a highly specific and sensitive Adipsin antibody is critical for advancing our understanding of its biological roles. This guide provides a starting point for researchers by summarizing information on several commercially available antibodies and offering detailed protocols for their validation. While manufacturer data is a useful resource, we strongly recommend that researchers perform their own in-house validation to ensure the antibody's

performance and specificity in their particular experimental context. By carefully assessing cross-reactivity, researchers can generate reliable and reproducible data, ultimately contributing to the progress of scientific discovery.

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